molecular formula C17H23NO2 B2604026 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide CAS No. 2034349-36-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide

Cat. No.: B2604026
CAS No.: 2034349-36-3
M. Wt: 273.376
InChI Key: AGMLRHKNIVUXIA-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide ( 2034349-36-3) is a synthetically produced carboxamide derivative with a distinct molecular architecture that incorporates a cyclopentane ring and a 2,3-dihydrobenzofuran system . This specific arrangement confers notable stability and defined stereoelectronic properties, making it a valuable chemical tool for pharmacological research and early-stage drug discovery . The rigid, bicyclically influenced conformation of the compound is associated with improved metabolic resistance to enzymatic degradation compared to more linear analogs, a key consideration in the development of novel bioactive molecules . Compounds featuring the 2,3-dihydrobenzofuran scaffold have been extensively investigated for their receptor binding activities. Scientific literature indicates that such derivatives can be potent ligands for various receptor systems, including serotonin (5-HT3) receptors, which are significant targets in neuropharmacology . The structural motifs present in this compound are often explored in the development of potential therapeutic agents. Its well-characterized synthetic route ensures reproducible manufacturing with high purity, which are essential prerequisites for obtaining reliable and consistent data in preclinical studies . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-12(18-17(19)14-4-2-3-5-14)10-13-6-7-16-15(11-13)8-9-20-16/h6-7,11-12,14H,2-5,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMLRHKNIVUXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide typically involves several key steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Alkylation: The benzofuran derivative is then alkylated using a suitable alkyl halide, such as 1-bromo-2-propanol, in the presence of a base like potassium carbonate.

    Amidation: The resulting intermediate is reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes or receptors involved in key biological pathways. The benzofuran moiety can interact with aromatic residues in proteins, while the cyclopentanecarboxamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide with related compounds:

Compound Name Core Structure Key Substituents Hypothesized Properties
Target Compound Propan-2-amine + carboxamide 2,3-Dihydrobenzofuran, cyclopentane Moderate lipophilicity, CNS activity
Cyclopentyl fentanyl Piperidinyl + carboxamide Phenyl, cyclopentane High μ-opioid receptor affinity
1-(2,3-Dihydrobenzofuran-6-yl)propan-2-amine Propan-2-amine 2,3-Dihydrobenzofuran Precursor; lower molecular weight
N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide Thiazolylidene + carboxamide Methoxyethyl, tetramethylcyclopropane Enhanced metabolic stability

Key Observations:

  • Cyclopentyl Fentanyl : Shares the cyclopentanecarboxamide group but incorporates a piperidinyl core and phenyl substituent. The piperidine ring enhances μ-opioid receptor binding, whereas the target compound’s dihydrobenzofuran may redirect selectivity toward non-opioid CNS targets (e.g., serotonin receptors).
  • This suggests the target compound may exhibit improved bioavailability or receptor affinity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) : The dihydrobenzofuran moiety in the target compound likely confers a LogP value intermediate between Cyclopentyl fentanyl (higher due to phenyl groups) and the amine precursor (lower due to lack of carboxamide).
  • Metabolic Stability : The dihydrobenzofuran’s partial saturation may reduce oxidative metabolism compared to fully aromatic benzofurans, enhancing half-life relative to phenyl-substituted analogs .

Receptor Binding Hypotheses

While Cyclopentyl fentanyl targets μ-opioid receptors via its piperidinyl-carboxamide pharmacophore , the target compound’s dihydrobenzofuran and propan-2-amine structure may shift activity toward adrenergic or serotonin receptors, as seen in other benzofuran derivatives (e.g., 5-HT2A agonists).

Methodological Considerations for Comparative Studies

  • Crystallographic Analysis : Programs such as SHELXL could determine the target compound’s crystal structure, enabling comparisons of bond lengths and angles with analogs like Cyclopentyl fentanyl.
  • Computational Chemistry : Multiwfn could analyze electron density topology and orbital composition to predict reactivity and binding interactions. For example, the cyclopentanecarboxamide’s carbonyl group may exhibit distinct hydrogen-bonding behavior compared to acetyl or butyryl groups in other fentanyls .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide is a compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

The molecular formula for this compound is C15H21NO2C_{15}H_{21}NO_2, with a molecular weight of approximately 249.34 g/mol. The compound features a dihydrobenzofuran moiety, which is known for its diverse biological activities.

Pharmacological Properties

Research indicates that compounds containing the benzofuran structure exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Anti-inflammatory Effects : These compounds have been noted for their ability to reduce inflammation in animal models.
  • Neuroprotective Properties : Some derivatives are being investigated for their potential to alleviate neuropathic pain through cannabinoid receptor modulation.

The precise mechanism of action for this compound remains largely unexplored. However, similar compounds have been shown to interact with specific molecular targets:

  • Cannabinoid Receptors : Some benzofuran derivatives act as agonists for cannabinoid receptors, particularly CB2, which are involved in pain modulation and anti-inflammatory responses .
  • Enzyme Inhibition : There is potential for this compound to inhibit enzymes involved in inflammatory pathways, similar to other known benzofuran derivatives .

Case Studies and Experimental Data

A study involving a series of benzofuran derivatives highlighted their effectiveness in preclinical models:

CompoundBiological ActivityModel UsedReference
MDA7Pain reliefSpinal nerve ligation model
MDA42Anti-inflammatoryInflammatory pain model
MDA39NeuroprotectiveNeuropathic pain model

These findings suggest that compounds similar to this compound may also exhibit significant biological activities.

Biochemical Pathways

The biochemical pathways affected by this compound are still under investigation. However, it is hypothesized that it may influence pathways related to:

  • Inflammation : By modulating cytokine production and inflammatory mediators.
  • Pain Perception : Through interactions with neurotransmitter systems and receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between cyclopentanecarbonyl chloride and an amine-containing 2,3-dihydrobenzofuran derivative. Key steps include:

  • Using a base (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack .
  • Solvent selection (e.g., dichloromethane or DMF) to stabilize intermediates and control reaction rates .
  • Low-temperature conditions (0–5°C) to minimize side reactions like hydrolysis .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
    • Optimization : Monitor reaction progress with TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride) and reaction time (4–12 hours) based on intermediate stability .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., cyclopentane CH₂ groups at δ 1.5–2.0 ppm, dihydrobenzofuran protons at δ 6.5–7.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₈H₂₁NO₂).
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH bending at ~1550 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation .
  • Protect from light using amber glassware to avoid photodegradation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. What strategies are recommended for elucidating the biological target(s) of this compound?

  • Methodology :

  • In vitro enzyme assays : Screen against kinases, GPCRs, or ion channels linked to dihydrobenzofuran bioactivity .
  • Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stabilization in cell lysates .
  • Molecular docking : Use software like AutoDock Vina to model interactions with predicted targets (e.g., cyclooxygenase-2 or serotonin receptors) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Methodology :

  • Synthesize analogs with modifications to the cyclopentane ring (e.g., cyclohexane substitution) or dihydrobenzofuran moiety (e.g., halogenation at position 5) .
  • Evaluate bioactivity using dose-response curves (IC₅₀ or EC₅₀ values) in relevant assays (e.g., anti-inflammatory or CNS models) .
  • Correlate logP values (calculated via HPLC) with membrane permeability to optimize pharmacokinetics .

Q. What experimental approaches are effective for studying metabolic pathways of this compound?

  • Methodology :

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify Phase I metabolites (e.g., hydroxylation at cyclopentane) via LC-MS/MS .
  • CYP450 inhibition assays : Test interactions with CYP3A4/2D6 using fluorescent substrates .
  • Stable isotope labeling : Track metabolic fate using ¹³C-labeled cyclopentane .

Q. How can computational modeling aid in predicting this compound’s interactions with biological targets?

  • Methodology :

  • Molecular dynamics simulations : Simulate binding to a homology model of the target protein (e.g., 100 ns trajectories in GROMACS) .
  • Free energy perturbation (FEP) : Calculate binding affinity changes for SAR-driven modifications .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, BBB penetration, and toxicity .

Q. What crystallographic techniques are suitable for resolving this compound’s 3D structure?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) and analyze space group symmetry .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between carboxamide NH and carbonyl groups) .

Methodological Considerations

  • Contradictions in Evidence : While emphasizes low-temperature synthesis, suggests room-temperature coupling for similar carboxamides. Researchers should test both conditions empirically.
  • Data Gaps : No direct evidence exists for this compound’s biological activity. Cross-reference analogs (e.g., thiazolo-pyridine derivatives in ) to infer potential targets .

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